3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide
Overview
Description
3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C10H14N2O2. It is used primarily in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes an amino group, a methoxyethyl group, and a trifluoromethyl group attached to a benzamide core.
Preparation Methods
The synthesis of 3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Substitution: The amino group is then substituted with a methoxyethyl group.
Amidation: Finally, the compound undergoes amidation to form the benzamide structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Amidation: The benzamide group can participate in further amidation reactions to form more complex amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein interactions and enzyme activity.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
3-amino-N-(2-methoxyethyl)benzamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
3-amino-N-(2-ethoxyethyl)-5-(trifluoromethyl)benzamide: Has an ethoxyethyl group instead of a methoxyethyl group, which can influence its chemical properties.
3-amino-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide: The position of the trifluoromethyl group is different, potentially affecting its interactions and reactivity.
Properties
IUPAC Name |
3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-18-3-2-16-10(17)7-4-8(11(12,13)14)6-9(15)5-7/h4-6H,2-3,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUNRMCWMYWOLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC(=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.